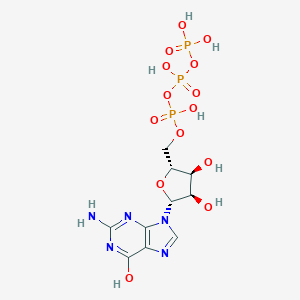
(O-Phenylenedioxy)diacetonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : The inclusion compound tris(o-phenylenedioxy) phosphonitrile trimer, related to (O-Phenylenedioxy)diacetonitrile, was reported for its crystallographic data and molecular architecture analysis (Smith & Wood, 1966).
NMR Spectroscopy in Complexation Studies : Phenylenedioxydiacetamides, which are similar to (O-Phenylenedioxy)diacetonitrile, have been studied for their ability to form complexes with cations like Ca2+ and K+ in acetonitrile solution. This was investigated using IR, 1H NMR, and 13C NMR spectroscopy (Lin, Souza, & Alt, 1984).
Role in Oxidation Reactions : Research has shown that (diacetoxyiodo)benzene, closely related to (O-Phenylenedioxy)diacetonitrile, can be used to selectively oxidize primary and secondary alcohols to carbonyl compounds in the presence of RuCl3 (Yusubov, Chi, Park, Karimov, & Zhdankin, 2006).
Electrochromic Properties : A study of 1,4-phenylenediamines, which share structural similarities with (O-Phenylenedioxy)diacetonitrile, revealed their vibrant color changes upon electrochemical oxidation in acetonitrile. This suggests potential applications in electrochromism (Lauw, Xu, & Webster, 2015).
Synthesis of Aryl Aldehydes, Ketones, and Nitriles : (Diacetoxyiodo)benzene has been used in acetonitrile for the oxidative decarboxylation of 2-aryl carboxylic acids into aldehydes, ketones, and nitriles (Telvekar & Sasane, 2010).
Silicon Compound Reactions : The reaction of silicon tetrachloride with catechol in acetonitrile leads to the formation of o-phenylenedioxydichlorosilane, indicating potential applications in silicon chemistry (Allcock, Nugent, & Smeltz, 1972).
Bioanalytical Applications : o-Phenylenediamine, structurally related to (O-Phenylenedioxy)diacetonitrile, has been used as a derivatizing reagent in high-performance liquid chromatography for bioanalytical studies (Ojeda, Wrobel, Escobosa, Garay-Sevilla, & Wrobel, 2014).
Endophytic Fungus Chemical Investigation : In a study of an endophytic fungus, acetonitrile fractionation led to the isolation of bioactive secondary metabolites, showcasing the potential for discovering new compounds (Chapla et al., 2014).
Propiedades
IUPAC Name |
2-[2-(cyanomethoxy)phenoxy]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELKMBLYTGHWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC#N)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465042 | |
| Record name | 2,2'-[1,2-Phenylenebis(oxy)]diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(O-Phenylenedioxy)diacetonitrile | |
CAS RN |
27165-64-6 | |
| Record name | 2,2'-[1,2-Phenylenebis(oxy)]diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B129521.png)



![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)-, (1alpha,3alpha,6alpha)-(9CI)](/img/structure/B129534.png)


![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)

